molecular formula C17H24N6O2 B5517719 2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Katalognummer B5517719
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: XWAHIHPPLKTVME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of molecules that often exhibit significant pharmacological activities due to their complex heterocyclic structures. These molecules are of interest in medicinal chemistry for their potential as therapeutic agents.

Synthesis Analysis

Synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler heterocyclic precursors. The process may involve cyclization reactions, substitutions, and modifications of functional groups to achieve the desired molecular scaffold. For instance, research on similar compounds shows the use of hydrazine hydrate for cyclization to form pyrazolo[3,4-e][1,4]diazepines, indicating a potential pathway for constructing related molecular frameworks (Kemskii, S., Bol’but, A. V., & Vovk, M., 2015).

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile and Therapeutic Potential Compounds similar to the specified chemical structure, such as benzodiazepines and their analogs, have been extensively studied for their pharmacological effects, especially their interactions with the central benzodiazepine receptor, and their potential as therapeutic agents in treating various conditions including anxiety, seizures, and sleep disorders. For instance, studies on compounds like CGS 20625 have demonstrated potent and selective ligand activity for central benzodiazepine receptors, indicating a profile of partial agonist or mixed agonist/antagonist with potential applications in anxiolytic therapy (M. Williams et al., 1989).

Pharmacokinetics and Metabolism Research on the metabolism, excretion, and pharmacokinetics of related compounds, such as INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provides valuable information on how these compounds are processed in the body, which is critical for understanding their therapeutic efficacy and safety profile. This type of study involves examining the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compounds, providing essential data for drug development (A. Shilling et al., 2010).

Autonomic Neurocardiac Regulation Another area of research involves investigating the effects of these compounds on autonomic neurocardiac regulation. For example, studies comparing the effects of intravenous benzodiazepines like midazolam, diazepam, and lorazepam on heart rate variability can provide insights into their impact on autonomic nervous system functioning, which is relevant for understanding their safety and efficacy in clinical settings (M. Agelink et al., 2002).

Eigenschaften

IUPAC Name

1-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-12-17(21-25-20-12)15-4-2-8-22(15)16(24)6-5-13-10-14-11-18-7-3-9-23(14)19-13/h10,15,18H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAHIHPPLKTVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2CCCN2C(=O)CCC3=NN4CCCNCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.